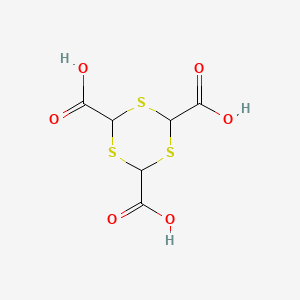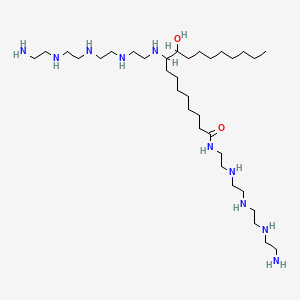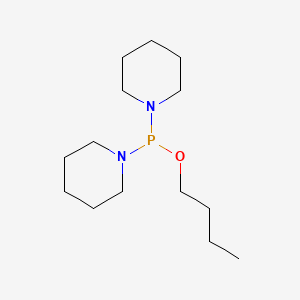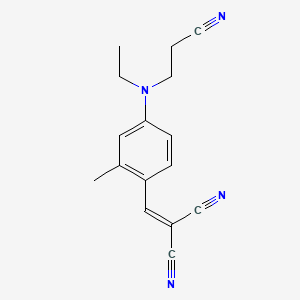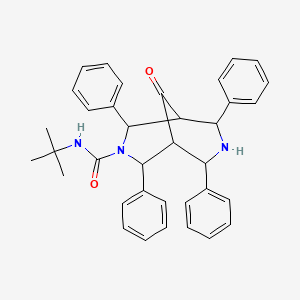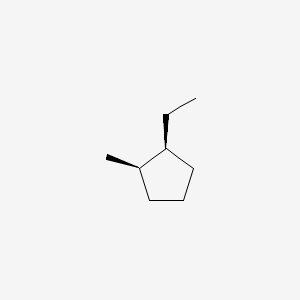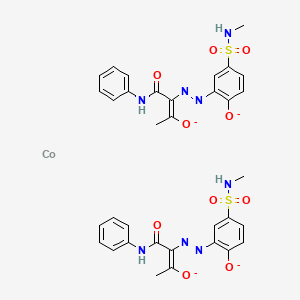
Cobalt, bis(2-((2-(hydroxy-kappaO)-5-((methylamino)sulfonyl)phenyl)azo-kappaN1)-3-(oxo-kappaO)-N-phenylbutanamidato(2-))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of cobalt coordinated with azo and sulfonamide groups, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of 2-hydroxy-5-(N-methylsulfamoyl)aniline, followed by coupling with 3-oxo-n-phenylbutyramide to form the azo compound.
Complexation with cobalt: The azo compound is then reacted with a cobalt salt, such as cobalt(II) chloride, under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo groups, potentially breaking the N=N bond.
Substitution: The sulfonamide and azo groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cobalt, while reduction can lead to the cleavage of azo bonds.
Scientific Research Applications
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various biological molecules, potentially disrupting cellular processes. The azo and sulfonamide groups may also contribute to its bioactivity by interacting with enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- Bis[2-[[2-hydroxy-5-(N-ethylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt
- Bis[2-[[2-hydroxy-5-(N-propylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt
Uniqueness
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt is unique due to its specific substitution pattern on the sulfonamide group, which can influence its reactivity and applications. The presence of the methyl group may enhance its stability and bioactivity compared to similar compounds with different alkyl substitutions.
Properties
CAS No. |
69178-42-3 |
|---|---|
Molecular Formula |
C34H32CoN8O10S2-4 |
Molecular Weight |
835.7 g/mol |
IUPAC Name |
2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-(methylsulfamoyl)phenolate;cobalt |
InChI |
InChI=1S/2C17H18N4O5S.Co/c2*1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2;/h2*3-10,18,22-23H,1-2H3,(H,19,24);/p-4/b2*16-11-,21-20?; |
InChI Key |
SCMJNEYLCDIJKI-VTZHBRQCSA-J |
Isomeric SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Co] |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)[O-])[O-].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


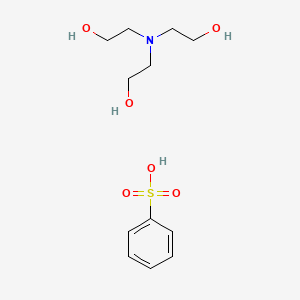
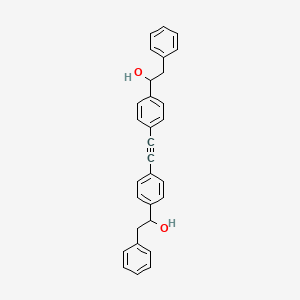

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
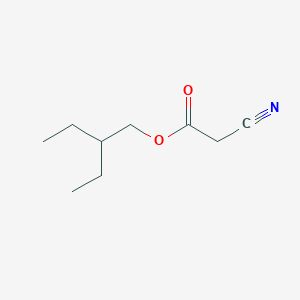
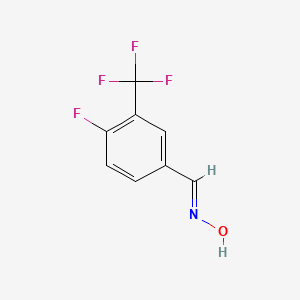
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
